

Decahydronaphthalene CAS number and chemical identification

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Compound of Interest

Compound Name: Decahydronaphthalene

Cat. No.: B1670005

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Decahydronaphthalene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is a colorless liquid with a characteristic aromatic odor and is widely utilized as an industrial solvent for resins, waxes, and oils.[1][2] Its stable, non-polar nature also makes it a valuable component in various chemical syntheses and as a fuel additive. This technical guide provides an in-depth overview of the chemical identification, synthesis, isomerism, and analytical characterization of **decahydronaphthalene**, tailored for professionals in research and development.

Chemical Identification

Decahydronaphthalene exists as two stereoisomers, cis-**decahydronaphthalene** and trans**decahydronaphthalene**, which differ in the spatial arrangement of the hydrogen atoms at the ring fusion. The commercial product is often a mixture of these two isomers.



Identifier	Decahydronaphthal ene (Mixture of Isomers)	cis- Decahydronaphthal ene	trans- Decahydronaphthal ene
CAS Number	91-17-8[3]	493-01-6[4]	493-02-7[5]
Molecular Formula	C10H18[3]	C10H18[4]	C10H18[5]
Molecular Weight	138.25 g/mol [3]	138.25 g/mol [4]	138.25 g/mol [5]
IUPAC Name	Decahydronaphthalen e	cis- Bicyclo[4.4.0]decane[6]	trans- Bicyclo[4.4.0]decane[7]
Synonyms	Decalin, Naphthan, Perhydronaphthalene[8]	cis-Decalin[6]	trans-Decalin[5]

Physicochemical Properties

The physical and chemical properties of **decahydronaphthalene** are influenced by its isomeric form, with notable differences in melting and boiling points.



Property	Decahydronaphthal ene (Mixture of Isomers)	cis- Decahydronaphthal ene	trans- Decahydronaphthal ene
Appearance	Clear, colorless liquid[9]	Colorless liquid	Colorless liquid
Odor	Aromatic, like turpentine[9]	-	-
Density	0.896 g/mL at 25 °C[9]	0.897 g/mL at 25 °C[10]	0.870 g/mL at 25 °C[11]
Melting Point	-125 °C[2]	-43 °C[12]	-32 °C[11]
Boiling Point	189-191 °C[13]	193 °C[10]	185 °C[11]
Flash Point	57 °C (closed cup)[14]	58 °C (closed cup)[12]	58 °C (closed cup)[11]
Solubility in Water	Insoluble[8]	-	-
Solubility in Organic Solvents	Soluble in chloroform, ether, methanol, and alcohol[9]	-	-

Synthesis of Decahydronaphthalene

The primary industrial method for the synthesis of **decahydronaphthalene** is the catalytic hydrogenation of naphthalene.[15] This process involves the addition of hydrogen to the aromatic rings of naphthalene in the presence of a catalyst, typically under elevated temperature and pressure.



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Figure 1: Synthesis of **Decahydronaphthalene** from Naphthalene.



Experimental Protocol: Catalytic Hydrogenation of Naphthalene

Materials:

- Naphthalene
- Solvent (e.g., decahydronaphthalene or tetralin)
- Catalyst (e.g., Nickel-based, Pt-Al, or Ni-Al)
- High-pressure autoclave reactor
- · Hydrogen gas

Procedure:

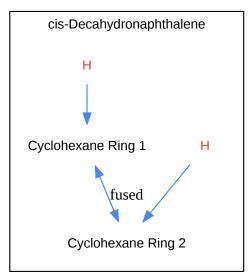
- A solution of naphthalene in the chosen solvent is prepared and placed in a high-pressure stainless-steel autoclave.
- The catalyst is added to the reactor. A common catalyst is a nickel-based catalyst on a support like a ZSM-5 molecular sieve.[5]
- The autoclave is sealed and flushed multiple times with an inert gas, such as nitrogen, to remove any air.
- The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2-15 MPa).
- The reaction mixture is heated to the target temperature (e.g., 120-280 °C) with constant stirring.
- The reaction is allowed to proceed for a set duration, during which hydrogen is consumed. The progress of the reaction can be monitored by the drop in hydrogen pressure.
- After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.
- The reaction mixture is filtered to remove the catalyst.

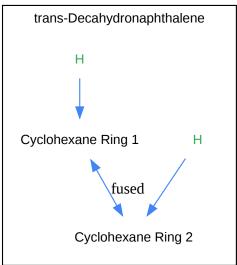


 The resulting liquid product, a mixture of decahydronaphthalene isomers and any remaining solvent or intermediates, is then purified by distillation.

Isomerism and Separation

Decahydronaphthalene exists as two stable stereoisomers, cis and trans, which arise from the fusion of the two cyclohexane rings. The trans isomer is thermodynamically more stable than the cis isomer.





In cis-decalin, the two hydrogen atoms on the bridgehead carbons are on the same side of the rings.

In trans-decalin, they are on opposite sides.

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Figure 2: Stereoisomers of Decahydronaphthalene.

Due to their close boiling points, the separation of cis and trans isomers by simple distillation is challenging. Azeotropic distillation is a more effective method for their separation.

Experimental Protocol: Separation of Isomers by Azeotropic Distillation

Materials:



- Mixture of cis- and trans-decahydronaphthalene
- Entrainer (e.g., quadrol, 1,2-propylenediamine)
- Fractional distillation apparatus with a high number of theoretical plates (>15)
- Heating mantle
- Condenser
- Receiving flask

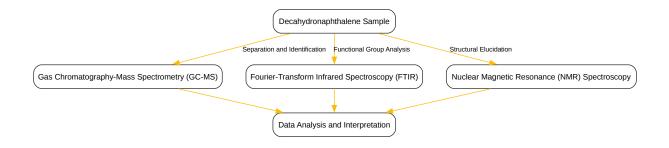
Procedure:

- The mixture of decahydronaphthalene isomers is charged into the distillation flask of the fractional distillation apparatus.
- An appropriate entrainer is added to the mixture. The entrainer forms an azeotrope with one
 of the isomers, altering its effective boiling point.
- The mixture is heated to boiling, and the vapor is allowed to rise through the distillation column.
- The distillation is carried out at a controlled pressure (e.g., 0.3-1 atm) and reflux ratio (e.g., 1:1 to 10:1).
- The azeotrope of the entrainer and one of the isomers (typically the trans isomer) will distill over first. This distillate is collected in the receiving flask.
- The collected distillate, upon cooling, may separate into two layers, allowing for the recovery
 of the entrainer.
- The remaining liquid in the distillation flask will be enriched in the other isomer (typically the cis isomer), which can then be collected as a separate fraction.

Analytical Characterization



A variety of analytical techniques can be employed to identify and quantify **decahydronaphthalene** and its isomers.



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Figure 3: Analytical Workflow for Decahydronaphthalene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the cis and trans isomers and identifying them based on their mass spectra.

Experimental Protocol:

- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating the isomers.
- Injection: A small volume of the sample (e.g., 1 μ L) is injected into the GC inlet, typically in split mode.
- Oven Temperature Program: A temperature program is used to separate the isomers. For example, an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.



- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-200.
- Data Analysis: The retention times of the cis and trans isomers are used for identification, and their mass spectra are compared to library spectra for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **decahydronaphthalene** molecule. As a saturated hydrocarbon, the spectrum is characterized by C-H stretching and bending vibrations.

Experimental Protocol:

- Sample Preparation: For a liquid sample like decahydronaphthalene, a thin film can be
 prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total
 Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR
 crystal.
- Instrument: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to confirm the presence of C-H bonds in an alkane environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and stereochemistry of the **decahydronaphthalene** isomers.

Experimental Protocol:



- Sample Preparation: A small amount of the **decahydronaphthalene** sample (5-25 mg for ¹H NMR, higher for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- Instrument: A high-resolution NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.
 - ¹³C NMR: The spectrum is acquired to observe the chemical shifts of the carbon atoms.
 Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.
- Data Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to confirm the structure and distinguish between the cis and trans isomers, which exhibit distinct spectral patterns.

Safety Information

Decahydronaphthalene is a flammable liquid and vapor. It can cause skin irritation and may be harmful if inhaled or swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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